molecular formula C16H22N2O3 B5571332 N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide

Cat. No.: B5571332
M. Wt: 290.36 g/mol
InChI Key: LSQZYSPNOMIWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.16304257 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characterization and Structure Analysis

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide, as part of the substituted benzamide family, has been synthesized and characterized, demonstrating significant central nervous system (CNS) depressant and hypotensive activity in early research. These compounds, characterized by small alkyl groups attached to the amide nitrogen and a p-nitro group, show a promising starting point for further pharmacological and material science investigations due to their structural properties and biological activity potential (Roll, 1970).

Photolabile Polymers and Material Science

In polymer and material science, derivatives of nitrobenzamide, like this compound, serve as crucial intermediates in developing photolabile polymers. These polymers can alter their properties through irradiation, leveraging the photolabile o-nitrobenzyl group for applications ranging from hydrogels to self-assembled monolayers and bioconjugates. This technology holds vast potential for creating responsive materials that can be precisely controlled by light, enabling advancements in drug delivery systems, tissue engineering, and nanotechnology (Zhao, Sterner, Coughlin, & Théato, 2012).

Chemoselective Catalysis

The compound's structural framework has led to research in chemoselective catalysis, particularly in the selective reduction of nitro compounds to amines. Supported gold catalysts, for example, have shown efficacy in the chemoselective hydrogenation of functionalized nitroarenes, a reaction crucial for synthesizing various pharmaceuticals and organic intermediates. These findings underscore the potential of this compound related structures in facilitating environmentally friendly and highly selective chemical transformations (Corma & Serna, 2006).

Environmental and Green Chemistry

In environmental and green chemistry, the oxidative reactions of nitrobenzamide derivatives have been explored as a route to more sustainable chemical processes. For instance, the direct oxidation of cyclohexenes to adipic acid, an important precursor for nylon production, represents a "green" alternative to traditional methods. This approach significantly reduces harmful emissions and showcases the role of nitrobenzamide derivatives in developing more eco-friendly industrial processes (Sato, Aoki, & Noyori, 1998).

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-17(13-8-5-4-6-9-13)16(19)14-10-7-11-15(12(14)2)18(20)21/h7,10-11,13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZYSPNOMIWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.